molecular formula C11H15ClN2S B2839235 2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride CAS No. 1055196-28-5

2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

Cat. No.: B2839235
CAS No.: 1055196-28-5
M. Wt: 242.77
InChI Key: NDVPBSPGVVQJBP-UHFFFAOYSA-N
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Description

2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 2-methylbenzylthio group attached to the imidazole ring, which is further stabilized by the addition of a hydrochloride group. Imidazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride typically involves the reaction of 2-methylbenzyl chloride with 4,5-dihydro-1H-imidazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and cost-effectiveness. This involves the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated purification systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding thiol or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylbenzylthio group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, sulfide derivatives

    Substitution: Corresponding substituted imidazole derivatives

Scientific Research Applications

2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
  • 2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
  • 2-[(2-bromobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

Uniqueness

2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is unique due to the presence of the 2-methylbenzylthio group, which imparts specific chemical and biological properties to the compound. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S.ClH/c1-9-4-2-3-5-10(9)8-14-11-12-6-7-13-11;/h2-5H,6-8H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVPBSPGVVQJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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